13,14-dihydro-15-keto Prostaglandin D1: A Technical Overview of its Putative Biological Functions
13,14-dihydro-15-keto Prostaglandin D1: A Technical Overview of its Putative Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the current understanding of 13,14-dihydro-15-keto Prostaglandin (B15479496) D1 (DK-PGD1). As a theoretical metabolite of Prostaglandin D1 (PGD1), direct biological studies on DK-PGD1 are not available in the current scientific literature.[1][2] This document synthesizes information from related, well-studied prostaglandins (B1171923), particularly its precursor PGD1 and its structural analog 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), to project the potential biological functions, signaling pathways, and areas for future research concerning DK-PGD1. This guide also presents detailed experimental protocols that can be adapted to investigate the biological activities of DK-PGD1.
Introduction
Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in a wide array of biological processes. 13,14-dihydro-15-keto Prostaglandin D1 (DK-PGD1) is a metabolite formed from Prostaglandin D1 (PGD1) through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] While DK-PGD1 itself has not been the subject of direct biological investigation, its close structural analog, 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), is a known selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3][4][5] This suggests that DK-PGD1 may share similar biological activities and signaling pathways.
Biosynthesis of 13,14-dihydro-15-keto Prostaglandin D1
The formation of DK-PGD1 is a two-step enzymatic process initiated from PGD1.
-
Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD1 to a keto group, forming 15-keto-Prostaglandin D1. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6][7][8]
-
Reduction of the C13-C14 double bond: Subsequently, the double bond between carbons 13 and 14 is reduced, yielding the stable metabolite 13,14-dihydro-15-keto Prostaglandin D1.
Putative Biological Function and Signaling Pathway
Based on the known functions of its precursor PGD1 and its analog DK-PGD2, the biological activities of DK-PGD1 can be inferred.
Interaction with the CRTH2/DP2 Receptor
The most probable target for DK-PGD1 is the CRTH2/DP2 receptor, a G protein-coupled receptor (GPCR). DK-PGD2 is a selective agonist for this receptor.[3][4][5] The CRTH2 receptor is primarily coupled to the Gi/o family of G proteins.[3][9] Activation of the CRTH2 receptor by an agonist leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Activation of phospholipase C (PLC): This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium mobilization: IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic free calcium concentration.[9][10]
-
Activation of downstream signaling cascades: These include the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), which are crucial for cellular responses like chemotaxis.[11]
Potential Roles in Inflammation and Immunity
The CRTH2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[9][12] Therefore, DK-PGD1 is likely involved in inflammatory and allergic responses. Potential functions include:
-
Chemotaxis: DK-PGD2 is a potent chemoattractant for eosinophils and Th2 cells.[5][13] It is plausible that DK-PGD1 would also induce the migration of these cells to sites of inflammation.
-
Activation of Immune Cells: Agonism at the CRTH2 receptor can lead to the activation of eosinophils and basophils, promoting the release of pro-inflammatory mediators.
Comparison with Prostaglandin D1
The precursor, PGD1, is a known inhibitor of ADP-induced platelet aggregation.[2] The metabolic conversion to DK-PGD1 likely represents a shift in biological activity, from an anti-platelet agent to a pro-inflammatory mediator, although this remains to be experimentally verified.
Quantitative Data
As there is no direct quantitative data for DK-PGD1, the following tables summarize the available data for its close analog, DK-PGD2, and its precursor, PGD1.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Receptor | Species | Cell Type/Preparation | Ki (nM) | Reference(s) |
|---|---|---|---|---|---|
| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | Human | Recombinant HEK293(EBNA) membranes | 2.91 ± 0.29 | [3] |
| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | Mouse | Recombinant HEK293 cells | > PGD2 | [11] |
| Prostaglandin D2 | CRTH2/DP2 | Human | Recombinant HEK293(EBNA) membranes | 2.4 ± 0.2 |[3] |
Table 2: Functional Activity (EC50 / IC50 values)
| Compound | Assay | Species | Cell Type | EC50/IC50 | Reference(s) |
|---|---|---|---|---|---|
| 13,14-dihydro-15-keto PGD2 | Eosinophil Chemotaxis | Guinea Pig | In vivo | - | [13] |
| Prostaglandin D1 | ADP-induced Platelet Aggregation | Human | Platelets | IC50: 320 ng/mL |[2] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to characterize the biological function of DK-PGD1.
Radioligand Binding Assay for CRTH2/DP2 Receptor
This protocol is adapted for determining the binding affinity of DK-PGD1 to the CRTH2/DP2 receptor.[14][15][16][17]
-
Objective: To determine the equilibrium dissociation constant (Ki) of DK-PGD1 for the CRTH2/DP2 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human CRTH2/DP2 receptor (e.g., HEK293 cells).
-
[3H]-PGD2 (Radioligand).
-
DK-PGD1 (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [3H]-PGD2 (typically at its Kd).
-
Increasing concentrations of unlabeled DK-PGD1.
-
Membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-PGD2 against the log concentration of DK-PGD1.
-
Determine the IC50 value (the concentration of DK-PGD1 that inhibits 50% of the specific binding of [3H]-PGD2).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Eosinophil Chemotaxis Assay
This protocol is designed to assess the chemoattractant properties of DK-PGD1 on eosinophils.[18][19][20][21][22]
-
Objective: To determine if DK-PGD1 induces eosinophil migration and to quantify the chemotactic response.
-
Materials:
-
Isolated human or mouse eosinophils.
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pores).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
DK-PGD1.
-
A known eosinophil chemoattractant as a positive control (e.g., eotaxin/CCL11).
-
-
Procedure:
-
Place the assay medium containing various concentrations of DK-PGD1 or the positive control in the lower wells of the chemotaxis chamber.
-
Place a suspension of eosinophils in the assay medium in the upper chamber (Transwell insert).
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a specified time (e.g., 1-3 hours).
-
After incubation, remove the upper chamber.
-
Count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of DK-PGD1.
-
The results can be expressed as a chemotactic index (the fold increase in migration over the medium-only control).
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of DK-PGD1 to induce an increase in intracellular calcium, a hallmark of Gi/o-coupled GPCR activation.[10][23][24][25][26]
-
Objective: To determine if DK-PGD1 activates the CRTH2/DP2 receptor, leading to calcium mobilization.
-
Materials:
-
Cells expressing the CRTH2/DP2 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
DK-PGD1.
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject various concentrations of DK-PGD1 into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of DK-PGD1 to determine the EC50 value.
-
Extraction and Quantification of Prostaglandins from Biological Samples
This protocol provides a general workflow for the extraction and analysis of prostaglandins, which would be necessary for in vivo or in vitro metabolism studies of PGD1 to DK-PGD1.[1][4][27][28][29][30][31][32][33]
-
Objective: To extract and quantify DK-PGD1 from biological matrices such as plasma, cell culture supernatant, or tissue homogenates.
-
Materials:
-
Biological sample.
-
Internal standard (e.g., a deuterated analog of DK-PGD1).
-
Organic solvents (e.g., acetone (B3395972), methanol, ethyl acetate, hexane).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system.
-
-
Procedure:
-
Sample Preparation: Add an internal standard to the biological sample.
-
Protein Precipitation/Lipid Extraction: Precipitate proteins and extract lipids using an organic solvent like acetone or methanol.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using an SPE cartridge to isolate the prostaglandin fraction.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into an LC-MS/MS system.
-
Separate the prostaglandins using a suitable chromatography column and gradient.
-
Detect and quantify the target analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of DK-PGD1.
-
Quantify the amount of DK-PGD1 in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Conclusion and Future Directions
While 13,14-dihydro-15-keto Prostaglandin D1 remains a theoretical metabolite, its structural similarity to the potent CRTH2/DP2 receptor agonist DK-PGD2 strongly suggests a role in inflammatory and allergic diseases. Future research should focus on the chemical synthesis of DK-PGD1 and its direct biological characterization using the experimental approaches outlined in this guide. Elucidating the precise biological functions of DK-PGD1 will provide a more complete understanding of the prostaglandin D1 metabolic cascade and may reveal novel therapeutic targets for inflammatory conditions.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPGD - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemotaxis Assays [bio-protocol.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 25. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 30. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. dmbj.org.rs [dmbj.org.rs]
- 33. Methods of the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]
